molecular formula C12H14NO5P B12617357 2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)-

2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)-

Cat. No.: B12617357
M. Wt: 283.22 g/mol
InChI Key: HHUQVUAPLRCDPG-UXBLZVDNSA-N
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Description

2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- is a complex organic compound that features both indole and phosphonomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- typically involves multi-step organic reactions. The starting materials might include indole derivatives and phosphonomethyl precursors. Common synthetic routes could involve:

    Friedel-Crafts alkylation: to introduce the indole moiety.

    Michael addition: to form the propenoic acid structure.

    Phosphonomethylation: using reagents like phosphorous acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve:

    Catalytic processes: to enhance reaction rates.

    Continuous flow reactors: for better control over reaction conditions.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield carboxylic acids or ketones.

    Reduction: could produce alcohols or amines.

    Substitution: might result in halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using its derivatives in materials science or as catalysts.

Mechanism of Action

The mechanism of action for 2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to active sites of enzymes.

    Receptor modulation: Interacting with cellular receptors.

    Pathway interference: Affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid derivatives: Compounds with similar propenoic acid structures.

    Indole derivatives: Compounds featuring the indole moiety.

    Phosphonomethyl compounds: Molecules with phosphonomethyl groups.

Uniqueness

2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- is unique due to its combination of indole and phosphonomethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H14NO5P

Molecular Weight

283.22 g/mol

IUPAC Name

(Z)-3-(2,3-dihydro-1H-indol-7-yl)-2-(phosphonomethyl)prop-2-enoic acid

InChI

InChI=1S/C12H14NO5P/c14-12(15)10(7-19(16,17)18)6-9-3-1-2-8-4-5-13-11(8)9/h1-3,6,13H,4-5,7H2,(H,14,15)(H2,16,17,18)/b10-6+

InChI Key

HHUQVUAPLRCDPG-UXBLZVDNSA-N

Isomeric SMILES

C1CNC2=C1C=CC=C2/C=C(\CP(=O)(O)O)/C(=O)O

Canonical SMILES

C1CNC2=C1C=CC=C2C=C(CP(=O)(O)O)C(=O)O

Origin of Product

United States

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